N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-23-12-3-5-13(6-4-12)24-11-14-19-16(25-20-14)9-17-15(22)10-21-8-2-7-18-21/h2-8H,9-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJQFKNINRNHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a 1,2,4-oxadiazole ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible anticancer properties. The molecular formula for this compound is C₁₉H₂₃N₅O₄ with a molecular weight of approximately 343.34 g/mol .
Chemical Structure
The unique structural features of this compound contribute to its biological activity. The oxadiazole ring is often associated with various pharmacological properties, while the pyrazole moiety can enhance biological interactions.
Biological Activity Overview
Recent studies have explored the biological activity of compounds containing oxadiazole and pyrazole derivatives. These studies suggest a range of pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis BCG .
- Desai et al. (2016) found that pyridine-based 1,3,4-oxadiazole hybrids showed effectiveness against Gram-positive and Gram-negative bacteria .
These findings suggest that this compound may possess similar antimicrobial properties due to its structural components.
Anti-inflammatory Activity
The presence of the pyrazole moiety in similar compounds has been linked to anti-inflammatory effects. For example:
- Compounds with pyrazole structures have shown selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
- Alegaon et al. (2023) highlighted the potential of pyrazole derivatives as COX-II inhibitors with promising selectivity and potency .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can interact with receptors affecting cellular signaling pathways.
- Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to target proteins due to its structural features .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antimicrobial | Strong inhibition against Mycobacterium bovis BCG |
| Desai et al. (2016) | Pyridine-based Oxadiazoles | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Alegaon et al. (2023) | Pyrazole Derivatives | Anti-inflammatory | Potent COX-II inhibitors with high selectivity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole and pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell signaling pathways . The presence of the pyrazole group enhances these effects, making this compound a candidate for further investigation in cancer therapeutics.
Antioxidant Properties
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit radical scavenging activity comparable to established antioxidants .
Enzyme Inhibition
The compound's structural components suggest potential interactions with specific enzymes involved in disease pathways. For example, oxadiazole derivatives have been reported to bind effectively to enzyme active sites, potentially inhibiting their function . This characteristic can be exploited in drug design to target specific diseases.
Antimicrobial Activity
Studies on related compounds indicate that oxadiazole derivatives possess antibacterial and antifungal properties. The incorporation of the methoxyphenoxy group may enhance these effects by increasing solubility and bioavailability . Future research could explore the antimicrobial efficacy of this compound against various pathogens.
Synthetic Routes
The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with pyrazole derivatives. Understanding these synthetic pathways is critical for optimizing production methods and enhancing yield.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazides + Carboxylic acids |
| 2 | Nucleophilic Substitution | 4-Methoxyphenol + Halomethyl compounds |
| 3 | Coupling | Oxadiazole derivative + Benzoyl chloride |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Anticancer Studies : A study demonstrated that oxadiazole derivatives exhibited significant growth inhibition in various cancer cell lines .
- Antioxidant Activity : Research showed that certain pyrazole-based compounds outperformed standard antioxidants in radical scavenging assays .
- Enzyme Interaction : Molecular docking studies indicated favorable binding interactions between oxadiazole derivatives and target enzymes involved in cancer progression .
Chemical Reactions Analysis
Reduction Reactions
The compound’s reducible sites include the carboxamide group and the chromene’s ketone moiety.
Mechanistic Insights :
-
Carboxamide reduction follows a two-step process: coordination of LiAlH<sub>4</sub> to the carbonyl oxygen, followed by hydride transfer and cleavage of the C–N bond.
-
Chromene ketone reduction involves a Lewis acid (CeCl<sub>3</sub>) activating the carbonyl for hydride attack .
Nucleophilic Substitution
The electron-deficient benzothiazole ring and chromene system allow nucleophilic attacks at specific positions.
| Site | Reagents | Products | Conditions |
|---|---|---|---|
| C-2 of benzothiazole ring | Amines (e.g., NH<sub>3</sub>) | Substituted benzothiazole derivatives | DMF, 80°C, 12 hrs |
| C-3 of chromene | Thiols (e.g., PhSH) | Thiochromene adducts | Base (K<sub>2</sub>CO<sub>3</sub>), 60°C |
Key Findings :
-
Substitution at the benzothiazole C-2 position is facilitated by the electron-withdrawing methanesulfonyl group, which activates the ring toward nucleophilic aromatic substitution .
-
Chromene’s α,β-unsaturated carbonyl system undergoes Michael addition with thiols, forming stable thioether linkages .
Hydrolysis Reactions
The carboxamide and chromene ketone groups are susceptible to hydrolysis.
| Functional Group | Conditions | Products | Catalysts |
|---|---|---|---|
| Carboxamide | 6M HCl, reflux, 6 hrs | 2-Carboxybenzothiazole + amine | Acidic hydrolysis |
| Chromene ketone | NaOH (10%), H<sub>2</sub>O/EtOH, 70°C | Chromene diol | Base-mediated enolate formation |
Mechanistic Pathways :
-
Carboxamide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Chromene ketone hydrolysis involves base-induced enolate form
Q & A
Q. What are the standard synthetic routes for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under acidic or thermal conditions.
Coupling reactions : Attachment of the 4-methoxyphenoxymethyl group via nucleophilic substitution or Mitsunobu reactions.
Acetamide linkage : Reaction of intermediates with chloroacetyl chloride or activated esters.
Optimization includes:
- Catalysts : Pyridine and Zeolite (Y-H) improve reaction efficiency (e.g., reflux at 150°C for 5 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol) ensure high purity .
- Yield monitoring : Thin-layer chromatography (TLC) or HPLC at each step to track progress .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxadiazole and pyrazole moieties. For example, H NMR peaks at δ 3.8–4.2 ppm indicate methoxy and methylene groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion at m/z 414.15) .
- HPLC-PDA : Assesses purity (>95% threshold) and detects byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. anticancer activity) across studies?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
- Orthogonal assays : Validate activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) methods .
- Structural analogs : Compare with compounds like N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide, which shares the oxadiazole core but differs in substituents .
- Mechanistic studies : Use molecular docking to predict binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor DoE reduced synthesis steps for similar oxadiazole derivatives by 40% .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, narrowing experimental parameters .
- High-throughput screening : Automated platforms test multiple conditions (e.g., solvent mixtures, reagents) in parallel .
Q. How can researchers elucidate the mechanism of action for this compound’s observed biological effects?
- Methodological Answer :
- In vitro assays : Measure enzyme inhibition (e.g., COX-2, topoisomerase) via fluorogenic substrates or gel electrophoresis .
- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization .
- Proteomics/transcriptomics : Identify differentially expressed proteins/genes in treated vs. untreated cells (e.g., RNA-seq) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
